molecular formula C19H19BrN4O3S B2953005 6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179391-38-8

6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

货号: B2953005
CAS 编号: 1179391-38-8
分子量: 463.35
InChI 键: SYNSJAVCUKTNQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a substituted triazolothiadiazine derivative featuring a 3,4-dimethoxyphenyl group at the C6 position and a 4-methoxyphenyl group at the C3 position of the heterocyclic core, with a hydrobromide counterion . Its synthesis typically involves the condensation of 4-amino-5-(3,4-dimethoxyphenyl)-4H-[1,2,4]triazole-3-thiol with 4-methoxyphenacyl bromide in ethanol under reflux conditions, followed by hydrobromide salt formation .

Triazolothiadiazines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition (e.g., PDE4, cholinesterase) . The methoxy substituents on the aryl rings enhance electronic and steric interactions with biological targets, such as tubulin or PDE4 isoforms, improving binding affinity and selectivity . Preclinical studies highlight its antiproliferative activity against multiple cancer cell lines, attributed to tubulin polymerization inhibition and pro-apoptotic effects .

属性

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S.BrH/c1-24-14-7-4-12(5-8-14)18-20-21-19-23(18)22-15(11-27-19)13-6-9-16(25-2)17(10-13)26-3;/h4-10H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNSJAVCUKTNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a synthetic compound belonging to the triazolothiadiazine class. Its complex heterocyclic structure includes both triazole and thiadiazine rings, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor effects, phosphodiesterase (PDE) inhibition, and antioxidant properties.

  • Molecular Formula : C19H18N4O3S
  • Molecular Weight : 382.44 g/mol
  • CAS Number : 539805-85-1

The presence of methoxy groups enhances the compound's lipophilicity and bioavailability compared to similar compounds. This structural feature is critical for its biological activities.

Anticancer Activity

Research indicates that derivatives of triazolothiadiazines exhibit significant antineoplastic activity against various cancer cell lines. In particular, 6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has shown promising results in inhibiting the growth of cancer cells.

  • In Vitro Studies : The National Cancer Institute (NCI) evaluated this compound against a panel of 60 cancer cell lines. It demonstrated moderate growth inhibition rates in specific leukemia cell lines such as CCRF-CEM with approximately 44.59% growth inhibition .
  • Mechanism of Action : The compound's antitumor effects are believed to be linked to its ability to inhibit phosphodiesterases (PDEs), particularly type 4 cyclic nucleotide phosphodiesterases. This inhibition leads to increased levels of cyclic AMP and cyclic GMP within cells, which can induce apoptosis in cancer cells and inhibit their proliferation .

Phosphodiesterase Inhibition

The compound has been identified as a potent inhibitor of PDEs. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes:

  • Increased Cyclic Nucleotide Levels : The inhibition leads to elevated intracellular levels of cAMP and cGMP, which play crucial roles in various signaling pathways involved in cell growth and apoptosis .
  • Potential Therapeutic Applications : This mechanism suggests potential applications in treating conditions associated with dysregulated cyclic nucleotide signaling, including certain cancers and inflammatory diseases.

Antioxidant Activity

In addition to its anticancer properties, the compound has also been assessed for its antioxidant capacity.

  • DPPH Radical Scavenging Assay : The antioxidant activity was evaluated using the DPPH free radical scavenging method. Compounds related to this class exhibited significant antioxidant properties with varying IC50 values. For instance, some derivatives showed IC50 values as low as 16.97 µg/mL .

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructural FeaturesBiological Activity
6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineChlorine substituentPDE inhibition
6-(methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineMethyl group on phenylAnti-inflammatory properties
6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromideTwo methoxy substituentsAnticancer activity; PDE inhibition; Antioxidant activity

Case Studies

Several studies have documented the efficacy of triazolothiadiazines in preclinical settings:

  • Anticancer Efficacy Study : A study conducted at the NCI demonstrated that triazolothiadiazines could effectively inhibit cancer cell growth across multiple types of cancer cells .
  • Pharmacological Profile Assessment : Research on the pharmacodynamics revealed that these compounds could modulate critical biochemical pathways through their action on PDEs .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of triazolothiadiazines is highly dependent on substituents at the C3 and C6 positions. Below is a comparative analysis of key analogues:

Key Findings from Comparative Studies

Methoxy Substitutions Enhance Potency: The 3,4-dimethoxy and 4-methoxy groups in the target compound mimic the 3,4,5-trimethoxyphenyl motif of combretastatin A-4 (CA-4), a known tubulin inhibitor. This substitution retains antiproliferative activity while improving solubility . In PDE4 inhibitors, the 3,4-dimethoxyphenyl group at C6 and tetrahydrofuran-3-yloxy substituents (e.g., compound 10 in ) achieved IC₅₀ values <10 nM, outperforming analogues with simpler alkoxy groups .

Halogenated Analogues Show Variable Efficacy :

  • Chlorophenyl (e.g., 6-(4-chlorophenyl) in ) and bromophenyl () substituents at C6 improve anticancer activity compared to unsubstituted phenyl rings but are less potent than methoxy-rich analogues .

Heteroaromatic Substituents Broaden Target Scope :

  • Pyridinyl () and furanyl () groups at C3 enable cholinesterase and alkaline phosphatase inhibition, diversifying therapeutic applications beyond anticancer activity .

Mechanistic Insights

  • Tubulin Inhibition : Methoxy substituents disrupt microtubule dynamics by binding to the colchicine site, analogous to CA-4 .
  • PDE4 Selectivity : Bulky substituents like tetrahydrofuran-3-yloxy () increase selectivity for PDE4 isoforms over other PDE family members .
  • Antibacterial Activity : 4-Methoxyphenyl derivatives () exhibit broad-spectrum antibacterial effects, surpassing ampicillin in some cases .

常见问题

Basic: What synthetic methodologies are commonly employed to prepare triazolothiadiazine derivatives such as this compound?

Answer:
The synthesis typically involves a condensation reaction between substituted phenacyl bromides and 4-amino-1,2,4-triazole-3-thiol derivatives. For example, 2-bromo-1-phenylethanone reacts with 4-amino-5-(2-alkoxyphenyl)-4H-1,2,4-triazole-3-thiol in ethanol under reflux conditions to form the triazolothiadiazine core . Potassium hydroxide or sodium methoxide may be used as bases to facilitate cyclization. Post-synthetic modifications, such as Mitsunobu reactions or nucleophilic displacements, introduce substituents like cyclopentyloxy or difluoromethoxy groups at specific positions .

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

Answer:
Key techniques include:

  • 1H NMR and IR spectroscopy to confirm functional groups and substitution patterns .
  • X-ray crystallography to resolve the three-dimensional structure and confirm regiochemistry (e.g., distinguishing between [1,2,4]triazolo[3,4-b] and other isomeric forms) .
  • Elemental analysis and HPLC to verify purity (>95% is often required for pharmacological studies) .

Advanced: How can reaction conditions be optimized to improve yields during the synthesis of triazolothiadiazines?

Answer:
Optimization strategies include:

  • Solvent selection: Polar aprotic solvents like DMF enhance nucleophilic displacement reactions (e.g., introducing cyclopropylmethoxy groups) .
  • Temperature control: Reflux in ethanol (80–100°C) promotes cyclization, while lower temperatures (40–60°C) reduce side reactions during demethylation steps .
  • Catalysts: Sodium methoxide or phase-transfer catalysts improve reaction efficiency in multi-step syntheses .

Advanced: What structure-activity relationship (SAR) trends have been observed for methoxy substituents on the phenyl rings?

Answer:

  • Position 6 (3,4-dimethoxyphenyl): The 3,4-dimethoxy configuration enhances electron-donating effects, increasing lipophilicity and improving membrane permeability. This substitution correlates with antibacterial activity in analogues .
  • Position 3 (4-methoxyphenyl): A single methoxy group at the para position balances steric bulk and electronic effects, optimizing interactions with enzymatic targets like caspases or 14-α-demethylase .
  • Advanced modification: Replacing methoxy with 2-difluoromethoxy (electron-withdrawing) at C4 alters redox properties, impacting antioxidant activity in DPPH assays .

Advanced: What mechanistic insights explain the antioxidant activity of triazolothiadiazine derivatives?

Answer:
Antioxidant activity is evaluated via DPPH radical scavenging and FRAP assays . Key structural determinants include:

  • Hydroxyl groups: Free -OH at the C4 position (e.g., in compound 9b) donates protons to stabilize free radicals .
  • Conjugated π-systems: Extended conjugation in the triazolothiadiazine core delocalizes unpaired electrons, enhancing radical scavenging capacity .
  • Substituent effects: Methoxy groups at C3 and C6 modulate redox potential, with electron-donating groups (e.g., -OCH3) increasing activity compared to BHT .

Advanced: How do structural modifications at C3 and C6 influence pharmacological targeting?

Answer:

  • C3 modifications: Introducing pyrazolyl or aryl groups (e.g., 3-methyl-1H-pyrazol-5-yl) enhances binding to fungal lanosterol 14-α-demethylase (PDB: 3LD6), as shown in molecular docking studies .
  • C6 modifications: Bulky substituents like cyclopentyloxy improve selectivity for caspase-activation pathways, inducing apoptosis in cancer cell lines .
  • Hydrobromide salt formation: The counterion improves solubility in aqueous buffers, critical for in vivo bioavailability studies .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

  • Byproduct removal: Column chromatography (silica gel, ethyl acetate/hexane gradients) separates regioisomers or unreacted intermediates .
  • Recrystallization: Methanol/water mixtures are used to isolate pure hydrobromide salts, leveraging differential solubility .
  • HPLC: Reverse-phase C18 columns resolve closely related derivatives with minor substituent variations .

Advanced: What computational methods support the design of triazolothiadiazine-based therapeutics?

Answer:

  • Molecular docking: Predicts binding affinities to targets like 14-α-demethylase (antifungal) or caspases (anticancer). AutoDock Vina or Schrödinger Suite are commonly used .
  • QSAR models: Correlate substituent electronic parameters (Hammett σ) with biological activity to guide synthetic prioritization .
  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox behavior in antioxidant studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。